molecular formula C19H15NO6 B13371161 2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No.: B13371161
M. Wt: 353.3 g/mol
InChI Key: XRZGGSVENTZQFG-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a complex organic compound that features a quinoline core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzodioxole derivative with a quinoline precursor under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core structure, combined with the benzodioxole moiety, provides a distinct chemical profile that sets it apart from other similar compounds.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H15NO6/c1-20-16(10-6-7-12-14(8-10)26-9-25-12)15(19(22)23)18(21)11-4-3-5-13(24-2)17(11)20/h3-8H,9H2,1-2H3,(H,22,23)

InChI Key

XRZGGSVENTZQFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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